molecular formula C15H21BrN2O6 B13852614 Mal-(PEG)9-Bromide

Mal-(PEG)9-Bromide

Cat. No.: B13852614
M. Wt: 405.24 g/mol
InChI Key: YTOHWUXNORUJQN-UHFFFAOYSA-N
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Description

Mal-(PEG)9-Bromide is a derivative of polyethylene glycol (PEG) that is bi-functionalized for polymer chemistry at one end and thiol addition at the other end. This compound is widely used in various fields due to its unique properties, including its ability to act as a reactant for the preparation of galactose derivatives as drug carriers and medicinal compositions.

Preparation Methods

The synthesis of Mal-(PEG)9-Bromide involves several routes. One common method is the nucleophilic displacement on PEG-bromide . This process typically involves the reaction of PEG with a brominating agent under controlled conditions to introduce the bromide group. Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Mal-(PEG)9-Bromide undergoes various types of chemical reactions, including nucleophilic substitution and thiol addition . Common reagents used in these reactions include thiols, which react with the maleimide group to form covalent bonds . The major products formed from these reactions are typically PEG derivatives with modified functional groups, which can be used in further chemical synthesis or applications .

Scientific Research Applications

Mal-(PEG)9-Bromide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers. In biology, it is employed in the preparation of drug carriers and medicinal compositions. In medicine, it is used in the development of targeted drug delivery systems and therapeutic agents. Additionally, it has industrial applications in the production of various PEG-based materials and products.

Mechanism of Action

The mechanism of action of Mal-(PEG)9-Bromide involves its ability to react with thiol groups to form covalent bonds . This reaction is facilitated by the maleimide group, which acts as a reactive site for thiol addition . The bromide group serves as a good leaving group for nucleophilic substitution reactions, enabling the formation of various PEG derivatives .

Comparison with Similar Compounds

Mal-(PEG)9-Bromide can be compared with other PEG derivatives such as Mal-PEG1-Bromide and other PEG-based linkers . While these compounds share similar properties, this compound is unique due to its specific functionalization for polymer chemistry and thiol addition. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications.

Similar compounds include:

  • Mal-PEG1-Bromide
  • PEG-tosylate
  • PEG-mesylate

These compounds are used in various applications but differ in their specific functional groups and reactivity .

Properties

Molecular Formula

C15H21BrN2O6

Molecular Weight

405.24 g/mol

IUPAC Name

2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C15H21BrN2O6/c1-15(2,16)14(22)24-10-9-23-8-6-17-11(19)5-7-18-12(20)3-4-13(18)21/h3-4H,5-10H2,1-2H3,(H,17,19)

InChI Key

YTOHWUXNORUJQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)Br

Origin of Product

United States

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